Benzyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate
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Overview
Description
Benzyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their significant roles in various chemical and biological processes. The presence of the chiral center in the pyrrolidine ring makes this compound particularly interesting for applications in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with benzyl chloroformate and dimethylcarbamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a temperature range of 0°C to room temperature to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems and real-time monitoring can help maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Benzyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized pyrrolidine derivatives.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
Benzyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other valuable compounds.
Mechanism of Action
The mechanism of action of Benzyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into the active sites of enzymes or receptors with high specificity, leading to the modulation of their activity. This interaction can result in the inhibition or activation of biochemical pathways, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
Benzyl ®-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate: The enantiomer of the compound, which may exhibit different biological activities due to its opposite chirality.
N-Benzylpyrrolidine-2-carboxylate: A structurally similar compound lacking the dimethylcarbamoyl group.
Dimethylcarbamoyl pyrrolidine: A related compound without the benzyl ester group.
Uniqueness
Benzyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate is unique due to its specific chiral configuration and the presence of both benzyl and dimethylcarbamoyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
benzyl (2S)-1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-16(2)15(19)17-10-6-9-13(17)14(18)20-11-12-7-4-3-5-8-12/h3-5,7-8,13H,6,9-11H2,1-2H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKBHFFUFNJRQD-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCCC1C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)N1CCC[C@H]1C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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